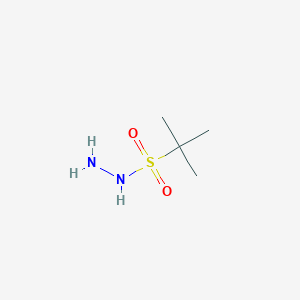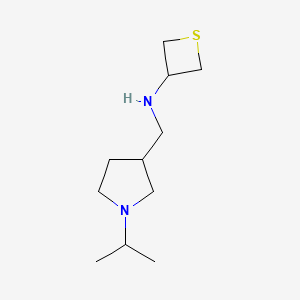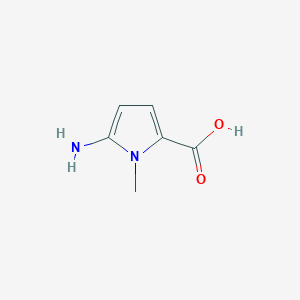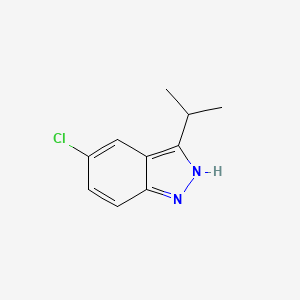![molecular formula C8H5Cl2NS B12976977 2,3-Dichloro-5-methylthieno[3,2-b]pyridine CAS No. 170861-46-8](/img/structure/B12976977.png)
2,3-Dichloro-5-methylthieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of chlorine atoms at the 2 and 3 positions, and a methyl group at the 5 position on the thieno[3,2-b]pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno[3,2-b]pyridine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium hydride, potassium carbonate; reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-Dichloro-5-methylthieno[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloropyridine: Similar in structure but lacks the thieno ring, leading to different chemical properties and applications.
5-Methylthieno[3,2-b]pyridine:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methyl group, resulting in different electronic properties.
Uniqueness
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is unique due to the combination of chlorine atoms and a methyl group on the thieno[3,2-b]pyridine ring.
Propiedades
Número CAS |
170861-46-8 |
|---|---|
Fórmula molecular |
C8H5Cl2NS |
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
2,3-dichloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3 |
Clave InChI |
CPOSPVWFQIHHLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)SC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)




![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)







